molecular formula C14H13ClF3N3O B6046820 N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No. B6046820
M. Wt: 331.72 g/mol
InChI Key: GCAVEGXDAGZJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as CTAP, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule is a selective antagonist of the μ-opioid receptor, which is a key target in the treatment of pain and addiction.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is based on its ability to selectively bind to the μ-opioid receptor and block its activation by endogenous opioid peptides such as endorphins and enkephalins. By blocking the activation of the μ-opioid receptor, N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide reduces the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its selective antagonism of the μ-opioid receptor, N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has also been shown to have some activity at the δ-opioid and κ-opioid receptors. N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has also been shown to have some activity at the serotonin 5-HT1A receptor and the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide for lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one of the limitations of N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One area of research is the development of more efficient synthesis methods for N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, which could increase its availability for use in scientific research. Another area of research is the investigation of the role of the μ-opioid receptor in various physiological processes, such as inflammation and immune response. Finally, there is also potential for the development of new pain management and addiction treatment strategies based on the selective antagonism of the μ-opioid receptor by N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with 5-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base to form 4-chlorobenzyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole. This intermediate is then reacted with N-(2-hydroxyethyl)acetamide in the presence of a catalyst to form N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. The overall yield of the synthesis is around 30%.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been extensively studied in scientific research due to its potential applications in various areas. One of the major applications of N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is in the field of pain management. N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is a key target in the treatment of pain. N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been used in various studies to investigate the role of the μ-opioid receptor in pain and to develop new pain management strategies.
In addition to pain management, N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has also been studied for its potential applications in addiction treatment. The μ-opioid receptor is also a key target in the treatment of addiction, and N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O/c1-9-6-12(14(16,17)18)20-21(9)8-13(22)19-7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAVEGXDAGZJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

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